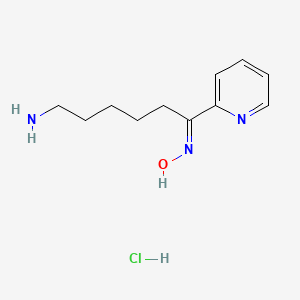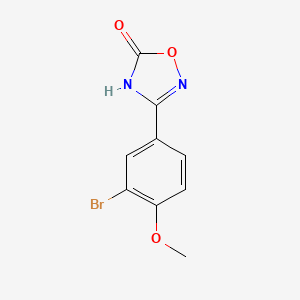
3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Übersicht
Beschreibung
The compound “3-Bromo-4-methoxybenzaldehyde” is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . It may be used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “3-Bromo-4-methoxybenzaldehyde” involves the solvent-free bromination of 4-methoxybenzaldehyde . It has been used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction .Molecular Structure Analysis
The molecular structure of a related compound, “3-Bromo-4-methoxyphenyl methanol”, has a molecular formula of C9H9BrO3 .Chemical Reactions Analysis
“3-Bromo-4-methoxybenzaldehyde” has been used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and the preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene .Physical And Chemical Properties Analysis
A related compound, “(3-Bromo-4-methoxyphenyl)(phenyl)methanone”, has a density of 1.4±0.1 g/cm3, a boiling point of 396.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The title compound 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is related to a class of compounds that typically feature a central oxadiazole ring, which is essentially planar. This ring often forms various dihedral angles with terminal bromo-substituted and methoxy-substituted benzene rings. An example of such a compound is 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one, studied by Fun et al. (2011) (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2011).
Synthesis and Evaluation
The synthesis processes of compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been explored in various studies. For example, a smooth one-step synthesis of related compounds and their anticonvulsant activity was described by Vijaya Raj and Narayana (2006) (Vijaya Raj & Narayana, 2006).
Biological and Pharmacological Activities
Antimicrobial Activities : Ustabaş et al. (2020) researched a compound with a similar structure, finding it to have significant antimicrobial activities against different bacterial species and high antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Anti-Inflammatory Properties : Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, showing anti-inflammatory activity. These derivatives are structurally related to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Anticancer Activity : Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized derivatives with anticancer activity against various human cancer cell lines. These derivatives belong to the same chemical class as 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (Yakantham, Sreenivasulu, & Raju, 2019).
Tubulin Inhibitor Properties : Compounds similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one have been identified as potent tubulin inhibitors, as studied by Gakh et al. (2013). These compounds demonstrate significant binding to tubulin and cytostatic properties (Gakh, Sosnov, Krasavin, Nguyen, & Hamel, 2013).
Corrosion Inhibition : Bouklah et al. (2006) investigated 4-MOX, a compound structurally similar to 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, for its potential as a corrosion inhibitor for mild steel in sulfuric acid media. Their study revealed high efficiency in corrosion inhibition (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-14-7-3-2-5(4-6(7)10)8-11-9(13)15-12-8/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOXLPDIVNENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
CAS RN |
1183996-38-4 | |
| Record name | 3-(3-bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)


![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)
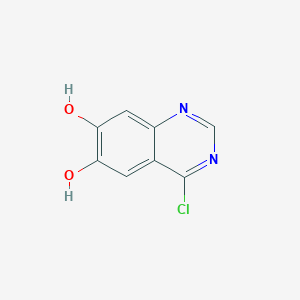
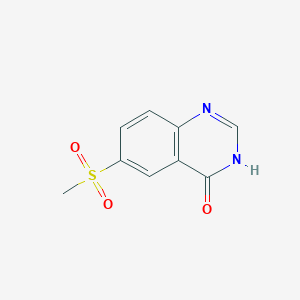
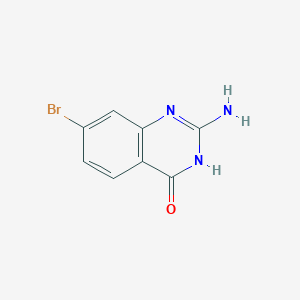
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
